molecular formula C8H6O2S B15326168 Benzene, (ethynylsulfonyl)- CAS No. 32501-94-3

Benzene, (ethynylsulfonyl)-

Cat. No.: B15326168
CAS No.: 32501-94-3
M. Wt: 166.20 g/mol
InChI Key: YJXUPTKKHWCODV-UHFFFAOYSA-N
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Description

. It is characterized by a benzene ring substituted with an ethynylsulfonyl group. This compound is known for its utility in various chemical reactions and scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Direct Sulfonation: Benzene can be directly sulfonated using ethynylsulfonyl chloride in the presence of a strong acid catalyst.

  • Electrophilic Aromatic Substitution: This method involves the reaction of benzene with ethynylsulfonyl chloride under Friedel-Crafts conditions.

Industrial Production Methods: The industrial production of Benzene, (ethynylsulfonyl)- typically involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: Benzene, (ethynylsulfonyl)- can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

  • Reduction: Reduction reactions can convert the ethynylsulfonyl group to ethynylthio groups.

  • Substitution: Electrophilic substitution reactions are common, where the ethynylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Aluminum chloride (AlCl3) in chloroform.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides, sulfonic acids.

  • Reduction: Ethynylthio compounds.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, (ethynylsulfonyl)- is widely used in scientific research due to its unique chemical properties:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It is used in biochemical studies to label and track biomolecules.

  • Medicine: Its derivatives are explored for potential therapeutic applications, including drug design and development.

  • Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzene, (ethynylsulfonyl)- exerts its effects involves its interaction with various molecular targets and pathways:

  • Molecular Targets: The ethynylsulfonyl group can interact with nucleophiles, leading to the formation of new chemical bonds.

  • Pathways: It participates in electrophilic substitution reactions, which are crucial in organic synthesis.

Comparison with Similar Compounds

Benzene, (ethynylsulfonyl)- is compared with other similar compounds to highlight its uniqueness:

  • Phenyl Vinyl Sulfone: Similar in structure but differs in reactivity due to the presence of the ethynyl group.

  • Benzene Sulfonic Acid: A related compound but with different functional groups and applications.

These comparisons help in understanding the distinct properties and applications of Benzene, (ethynylsulfonyl)- in various fields.

Properties

CAS No.

32501-94-3

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

ethynylsulfonylbenzene

InChI

InChI=1S/C8H6O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h1,3-7H

InChI Key

YJXUPTKKHWCODV-UHFFFAOYSA-N

Canonical SMILES

C#CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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